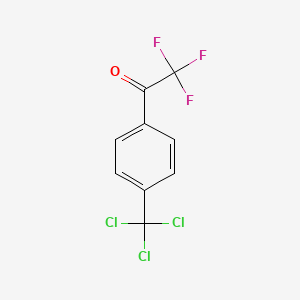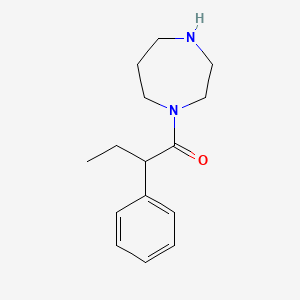
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one, commonly known as 1,4-Diazepan-1-one, is an organic compound with a wide range of applications in the scientific community. It is a versatile compound that has been used in the synthesis of other compounds, as well as in various scientific experiments.
科学的研究の応用
1,4-Diazepan-1-one has a wide range of applications in the scientific community. It has been used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other compounds with potential therapeutic applications. It has also been used in the synthesis of other compounds, such as 1,4-dihydropyridines, which have potential applications in the treatment of cardiovascular diseases. In addition, 1,4-Diazepan-1-one has been used in the study of enzyme kinetics and the synthesis of various peptides.
作用機序
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by Ripasudil affects the biochemical pathway related to intraocular pressure regulation . Specifically, it acts directly on the trabecular meshwork, increasing conventional outflow through the Schlemm’s canal . This action results in the reduction of IOP, which is crucial in the treatment of conditions like glaucoma and ocular hypertension .
Pharmacokinetics
The pharmacokinetic properties of Ripasudil are characterized by its high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours, indicating its rapid absorption and onset of action . .
Result of Action
The primary result of Ripasudil’s action is the reduction of IOP . By inhibiting ROCK and increasing the outflow of aqueous humor from the eye, it effectively lowers IOP . This makes it a valuable therapeutic agent in the treatment of glaucoma and ocular hypertension .
実験室実験の利点と制限
1,4-Diazepan-1-one is a versatile compound that can be used in a variety of laboratory experiments. One of the major advantages of using 1,4-Diazepan-1-one in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, 1,4-Diazepan-1-one has some limitations. For example, it is not very stable, and can degrade over time. In addition, it can be toxic at high concentrations, and can cause adverse effects in humans and animals.
将来の方向性
1,4-Diazepan-1-one has many potential future applications in the scientific community. For example, it could be used in the synthesis of new compounds with potential therapeutic applications. In addition, it could be used to study enzyme kinetics, as well as to study the effects of various compounds on the central nervous system and the immune system. Furthermore, it could be used to develop new drugs for the treatment of various diseases, such as cardiovascular diseases and neurological disorders. Finally, it could be used to develop new methods for the synthesis of various compounds.
合成法
1,4-Diazepan-1-one can be synthesized through a variety of methods. One of the most common methods is the reaction of two equivalents of benzaldehyde with one equivalent of hydantoin in the presence of a base, such as sodium hydroxide. This reaction produces a condensation product, which is then hydrolyzed to yield 1,4-Diazepan-1-one. Other methods of synthesis include the reaction of cyclopentanone with hydantoin in the presence of a base, as well as the reaction of 1,4-dihydropyridine with hydantoin in the presence of a base.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14(13-7-4-3-5-8-13)15(18)17-11-6-9-16-10-12-17/h3-5,7-8,14,16H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAMEQWGYZXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-YL)-2-phenylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

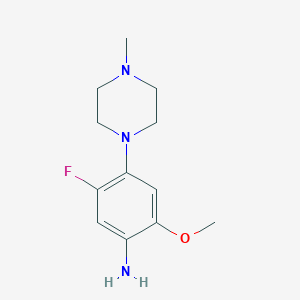

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)
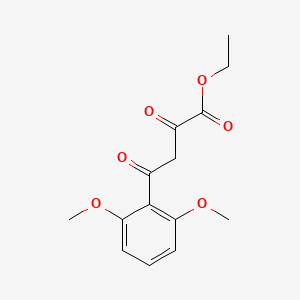

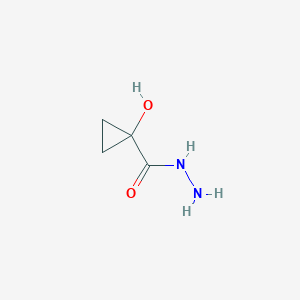
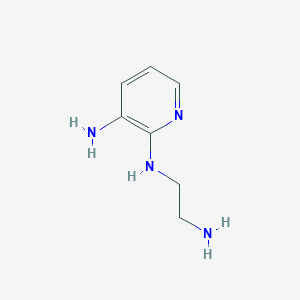
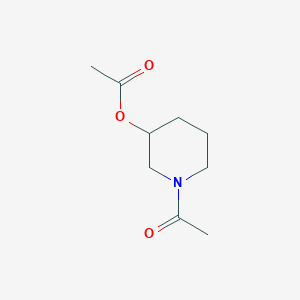
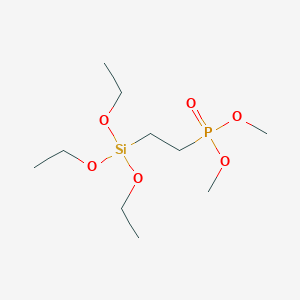
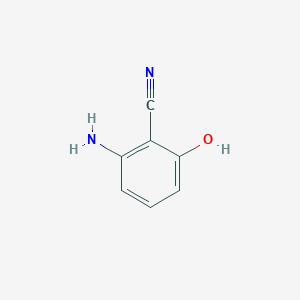

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)
